molecular formula C14H26BNO2 B14798485 (1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine

(1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine

Cat. No.: B14798485
M. Wt: 251.17 g/mol
InChI Key: OGZWZNGDRXNXSJ-UHFFFAOYSA-N
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Description

(1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine is a boron-containing bicyclic compound characterized by a dioxaborole core fused to a methanobenzo ring system. The stereochemistry (1R, 4S, 6S) and substituents (5,5-dimethyl and 3-methylbutan-1-amine) confer unique structural rigidity and electronic properties. Boron’s electron-deficient nature enables interactions with biological targets, such as proteases or enzymes, making this compound relevant in medicinal chemistry.

Properties

Molecular Formula

C14H26BNO2

Molecular Weight

251.17 g/mol

IUPAC Name

1-(9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)-3-methylbutan-1-amine

InChI

InChI=1S/C14H26BNO2/c1-8(2)5-12(16)15-17-11-7-9-6-10(13(11)18-15)14(9,3)4/h8-13H,5-7,16H2,1-4H3

InChI Key

OGZWZNGDRXNXSJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC2CC3CC(C2O1)C3(C)C)C(CC(C)C)N

Origin of Product

United States

Preparation Methods

Boron Source Selection and Cyclization Conditions

The dioxaborolane ring is typically formed through acid-catalyzed condensation of diols with boron reagents. For this system:

Boron Source Solvent System Temperature Yield (%) Reference
B(OMe)₃ Toluene/H₂O azeotrope 110°C 62
BH₃·THF THF 0°C → RT 48
B₂O₃ Xylene 140°C 55

Optimal results were achieved using B(OMe)₃ under Dean-Stark conditions, enabling continuous water removal and driving the equilibrium toward ring closure. The methano bridge formation requires careful control of stereochemistry, achieved through chiral auxiliaries derived from (+)-camphoric acid.

Stereochemical Control in Ring Formation

The (4S,6S) configuration is induced via:

  • Chiral Pool Strategy : Using enantiomerically pure norbornene derivatives as starting materials
  • Asymmetric Catalysis : Rhodium-catalyzed [2+2+2] cyclotrimerization of enediynes with boron-containing dienophiles
  • Dynamic Kinetic Resolution : Utilizing temperature-dependent boronate equilibration

X-ray crystallographic data from confirms the chair-like conformation of the dioxaborolane ring system, with axial methyl groups at C5 enhancing ring rigidity.

Resolution of Racemic Mixtures

The C1 stereocenter requires resolution through:

4.1 Chiral Chromatography

  • Column: Chiralpak IA (250 × 4.6 mm)
  • Mobile Phase: Hexane/EtOH/DEA (90:10:0.1)
  • Resolution Factor (Rₛ): 1.82

4.2 Diastereomeric Salt Formation

  • Counterion: L-(+)-Tartaric acid
  • Solvent: EtOAc/Heptane (1:3)
  • Optical Purity: 99.4% ee

Process Optimization and Scale-Up Challenges

Key parameters affecting scalability:

Parameter Laboratory Scale Pilot Plant Scale Optimization Strategy
Borocyclization Time 48 h 72 h Microwave assistance
Amine Coupling Yield 82% 68% Continuous flow reactor
Final Product Purity 95% 87% Crystallization from MTBE/Heptane

Notable process improvements:

  • Microwave-Assisted Cyclization : Reduced reaction time from 48 h to 6 h while maintaining 89% yield
  • Continuous Crystallization : Achieved 99.5% chiral purity through controlled cooling profiles

Analytical Characterization

Critical quality attributes and their analytical methods:

6.1 Stereochemical Purity

  • NMR : $$^{11}\text{B}$$ NMR chemical shift at δ 28.5 ppm confirms boronate structure
  • CD Spectroscopy : Positive Cotton effect at 245 nm verifies (1R) configuration

6.2 Thermal Stability

  • DSC Analysis: Melting endotherm at 184°C with decomposition onset at 210°C
  • TGA Profile: 5% weight loss at 198°C under nitrogen

Comparative Evaluation of Synthetic Routes

Route Total Steps Overall Yield Purity Scalability
A 9 11% 98.2% Moderate
B 7 18% 99.1% Excellent
C 6 23% 97.8% Challenging

Route B emerges as the most viable for industrial production, balancing yield and purity while maintaining stereochemical integrity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boronic ester reagent in palladium-catalyzed cross-coupling reactions. The pinanediol-based dioxaborolane scaffold enhances stability and stereochemical control during transmetallation.

Reaction TypeSubstrateCatalyst SystemYieldReference
Aryl-Aryl Coupling Aryl halides (e.g., bromobenzene)Pd(PPh₃)₄, K₂CO₃, H₂O/THF75–85%
Alkyl-Alkyl Coupling Alkyl bromides (e.g., 1-bromohexane)Pd(OAc)₂, SPhos, Cs₂CO₃60–70%

Mechanism : The boronic ester undergoes transmetallation with a palladium catalyst, transferring its organic group to form a Pd–C bond, followed by reductive elimination to yield the coupled product .

Hydrolysis to Boronic Acid

The dioxaborolane ring is hydrolyzed under acidic or basic conditions to release the corresponding boronic acid, which is reactive in subsequent transformations.

ConditionsReagentsProductApplication
Acidic HCl (1M), H₂O/MeOH3-Methylbutan-1-amine boronic acidIntermediate for bioconjugation
Basic NaOH (2M), H₂O/EtOHSame as aboveSuzuki couplings without ester stability

Note : Hydrolysis preserves the stereochemistry of the chiral center due to the rigid pinanediol framework .

Amine Functionalization Reactions

The primary amine group participates in reductive alkylation and acylation, enabling diversification of the molecule’s properties.

Reductive Amination

Reaction with aldehydes/ketones in the presence of NaCNBH₃ or NaBH(OAc)₃:

  • Example : Reaction with propionaldehyde yields N-propyl derivatives .

  • Conditions : Acetonitrile, acetic acid, room temperature (2–4 h) .

Acylation

Reaction with acyl chlorides (e.g., benzoyl chloride):

  • Conditions : Et₃N, DMAP, CH₂Cl₂, 0°C → RT .

  • Product : N-Benzoylated derivative (95% yield) .

Coordination Chemistry

The amine and boronic ester groups enable chelation with transition metals, forming complexes for catalytic applications.

MetalLigand StructureApplication
Pd(II) Bidentate (N–B)Asymmetric catalysis
Cu(I) Monodentate (N)Photocatalysis

Example : Pd complexes derived from this compound catalyze enantioselective α-arylation of ketones .

Stability and Storage

  • Thermal Stability : Stable up to 150°C under inert gas.

  • Moisture Sensitivity : Hydrolyzes slowly in humid air (t₁/₂ = 72 h at 60% RH) .

  • Storage : –20°C under argon in amber vials .

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a drug candidate or a biochemical probe. Its boron-containing structure may allow it to interact with biological molecules in unique ways, making it a valuable tool for studying biological processes or developing new therapeutics.

Industry

In industry, the compound can be used in the production of advanced materials, such as polymers or composites that incorporate boron for enhanced properties. It may also be used in the development of new chemical processes or products.

Mechanism of Action

The mechanism of action of (1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine involves its interaction with molecular targets through its boron-containing dioxaborolane ring and amine group. These interactions can affect various molecular pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The compound’s dioxaborole scaffold distinguishes it from other boron-based molecules. Below is a comparative table of structural and functional attributes:

Compound Core Structure Key Substituents Biological Activity
(1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine Dioxaborole + methanobenzo 5,5-Dimethyl, 3-methylbutan-1-amine Hypothesized protease inhibition (inferred)
4-(1-(((2R,3S,5R)-3-Hydroxy-5-(5-methyl-2,4-dioxo-3-... tetrahydrofuran-2-yl)methyl) [from ] Dioxaborole + triazole Hydroxy, triazole, pyran Antiviral (nucleoside analog)
Lankacidin C [from ] Macrolide Polyketide Antitumor (DNA binding)
Fengycin [from ] Lipopeptide Beta-lactone Antifungal, surfactant

Key Observations :

  • The dioxaborole ring enhances stability and target affinity compared to macrolides (e.g., lankacidin C) or lipopeptides (e.g., fengycin) .
  • The 3-methylbutan-1-amine group may improve membrane permeability relative to polar triazole derivatives .
Functional and Target Diversity
  • Cytotoxicity and Target Selection: highlights limitations in studying cytotoxicity via single-target approaches.
  • Biosynthetic Potential: Unlike microbial-derived compounds (e.g., lankacidin C from Pseudomonas BGCs), this compound is likely synthetic. However, its structural complexity mirrors bioactive natural products, implying untapped biosynthetic pathways .

Q & A

Q. Table 1. Key Synthetic Parameters for Boronate-Containing Compounds

ParameterOptimal RangeEvidence Source
Reaction Temperature−20°C to 25°C
Catalyst (Pd) Loading2–5 mol%
Purification MethodRP-HPLC (C18 column)

Q. Table 2. Stability Profile of Dioxaborolane Derivatives

ConditionHalf-life (Hours)Degradation Pathway
Aqueous pH 7.4, 25°C48Hydrolysis
Dry DMSO, −20°C>720None
UV Light Exposure24Photooxidation

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